Product packaging for 5-(Bromomethyl)-6-methylnicotinonitrile(Cat. No.:CAS No. 1823887-09-7)

5-(Bromomethyl)-6-methylnicotinonitrile

Cat. No.: B12998817
CAS No.: 1823887-09-7
M. Wt: 211.06 g/mol
InChI Key: FXKSVNIRSKHJIN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-6-methylnicotinonitrile is a chemical compound with the CAS Number 1823887-09-7 and a molecular weight of 211.06 g/mol. Its molecular formula is C 8 H 7 BrN 2 . This solid belongs to the nicotinonitrile family, a class of compounds known for their utility as key synthetic intermediates in medicinal chemistry and drug discovery . The core structure of a pyridine ring makes this scaffold a fundamental building block in organic synthesis . The presence of both a bromomethyl (-CH 2 Br) group and a nitrile (-C≡N) group on the ring provides two distinct sites for chemical modification. The bromomethyl moiety is particularly valuable as an alkylating agent, enabling the formation of carbon-nitrogen and carbon-sulfur bonds to create more complex molecules . This reactivity is commonly exploited to develop novel compounds for pharmaceutical research . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B12998817 5-(Bromomethyl)-6-methylnicotinonitrile CAS No. 1823887-09-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823887-09-7

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-(bromomethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-8(3-9)2-7(4-10)5-11-6/h2,5H,3H2,1H3

InChI Key

FXKSVNIRSKHJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)CBr

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromomethyl 6 Methylnicotinonitrile

Development and Optimization of Established Synthetic Routes via Methylnicotinonitrile Precursors

Traditional synthetic strategies for molecules like 5-(Bromomethyl)-6-methylnicotinonitrile often rely on the functionalization of a pre-existing, appropriately substituted nicotinonitrile precursor. The key transformation is the selective bromination of a methyl group at the 5-position of the pyridine (B92270) ring.

The introduction of a bromine atom onto the methyl group adjacent to the pyridine ring is most effectively achieved through free-radical halogenation. This type of reaction is particularly suited for the halogenation of alkyl groups attached to aromatic rings (benzylic positions), as the resulting radical intermediate is stabilized by the ring system. wikipedia.orgmasterorganicchemistry.comwikipedia.org The methyl group on the nicotinonitrile ring behaves analogously to a benzylic group.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals (Br•), which minimizes competitive side reactions like addition to the pyridine ring. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (DBP), and is often carried out under thermal conditions (reflux) or with photochemical irradiation (UV light). wikipedia.orgyoutube.com

A common procedure involves refluxing the starting material, 5,6-dimethylnicotinonitrile (B40728), with NBS and a catalytic amount of a radical initiator in a non-polar solvent like carbon tetrachloride (CCl₄). chemicalbook.com This method, often referred to as the Wohl-Ziegler reaction, allows for the selective bromination of the methyl group at the 5-position to yield the desired this compound. wikipedia.org

Table 1: Typical Conditions for Radical Bromination with NBS

ParameterConditionPurposeReference
Starting Material5,6-dimethylnicotinonitrilePrecursor with methyl group for functionalization chemicalbook.com
ReagentN-Bromosuccinimide (NBS)Source of bromine radicals wikipedia.orgchemicalbook.comorganic-chemistry.org
InitiatorDibenzoyl peroxide or AIBNGenerates initial radicals to start the chain reaction wikipedia.orgchemicalbook.com
SolventCarbon tetrachloride (CCl₄)Inert solvent that facilitates radical chain propagation chemicalbook.com
ConditionHeating / RefluxProvides energy for homolytic cleavage and initiation chemicalbook.com

Beyond simple functionalization, more complex strategies can be employed to construct the core 5,6-disubstituted nicotinonitrile structure. These multi-step pathways can be categorized as either convergent or divergent. rsc.orglibretexts.org

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages of the synthesis. For this compound, this could involve synthesizing a substituted pyridine fragment and a separate side-chain precursor, which are then coupled.

A divergent synthesis begins with a common intermediate that is subsequently modified in different ways to produce a library of related compounds. rsc.orgrsc.org For instance, a 2-chloro-5-bromo-6-methylnicotinonitrile intermediate could be synthesized. The chloro group could then be subjected to various nucleophilic substitution reactions, while the bromo group could undergo metal-catalyzed cross-coupling reactions, demonstrating a divergent approach to creating a range of derivatives. The synthesis of various 2-chloronicotinonitrile derivatives often involves building the pyridine ring from precursors like malononitrile (B47326). osi.lv

Multi-step syntheses often involve the construction of the pyridine ring itself. One common method is the reaction of chalcones with malononitrile in the presence of ammonium (B1175870) acetate, which proceeds through a sequence of Michael addition and cyclization steps to form highly substituted 2-aminonicotinonitriles. nih.gov These can then be further modified to achieve the desired substitution pattern.

Emerging Green Chemistry Approaches to this compound Synthesis

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly methods for synthesizing nicotinonitrile derivatives. dergipark.org.tr These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation instead of conventional heating, reaction times can often be reduced from hours to minutes, and yields can be significantly improved. nih.govresearchgate.net This technique has been successfully applied to the multi-component synthesis of various nicotinonitrile and other heterocyclic derivatives. researchgate.netresearchgate.net For example, one-pot cyclocondensation reactions to form the pyridine-3-carbonitrile (B1148548) core, which would traditionally require prolonged reflux, can be completed rapidly under microwave irradiation. researchgate.netnih.gov This enhanced efficiency makes microwave synthesis a promising green alternative for the preparation of the 5,6-dimethylnicotinonitrile precursor.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

ParameterConventional HeatingMicrowave IrradiationReference
Reaction TimeHours to DaysMinutes researchgate.netnih.gov
Energy InputBulk, inefficient heatingDirect, efficient heating of polar molecules nih.gov
YieldsOften moderateOften higher researchgate.net
Side ReactionsMore prevalent due to long reaction timesOften reduced nih.gov

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), offer significant advantages for sustainable production. youtube.com Their primary benefit is the ease of separation from the reaction mixture, which allows for simple product purification and catalyst recycling, reducing waste and cost. rsc.orgnih.gov

In the context of nicotinonitrile synthesis, various heterogeneous catalysts have been explored. For example, a nanomagnetic metal-organic framework (MOF) has been used for the green synthesis of a range of nicotinonitrile derivatives. nih.gov This catalyst proved to be highly efficient and could be easily recovered using an external magnet and reused multiple times without a significant loss of activity. nih.gov Other systems, such as silver nanoparticles supported on a polymer matrix, have also been developed as effective and reusable heterogeneous catalysts for related transformations. nih.gov The use of such catalysts in the multi-component reactions that form the nicotinonitrile ring system represents a key step toward sustainable production. rsc.orgnih.gov

One of the primary goals of green chemistry is to reduce or eliminate the use of volatile and often toxic organic solvents. dergipark.org.tr This has led to the exploration of solvent-free reaction conditions, where the neat reactants are mixed, often with a solid catalyst. Such methods have been successfully applied to the synthesis of nicotinonitrile derivatives. nih.gov

For instance, the synthesis of nicotinonitriles via a four-component reaction has been achieved with high yields under solvent-free conditions at elevated temperatures, using a recyclable nanomagnetic catalyst. nih.gov In other work, a mild and facile solvent-free methodology has been developed to obtain multi-substituted pyridines at room temperature from ylidenemalononitriles. nih.govrsc.org These approaches not only prevent pollution associated with solvent use and disposal but also often lead to simpler work-up procedures and a more atom-economical process. dergipark.org.trnih.gov

Continuous Flow Chemistry and Scalability Considerations in this compound Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like this compound. This approach offers numerous advantages in terms of safety, efficiency, and scalability, making it an attractive methodology for industrial production. diva-portal.orgbeilstein-journals.org In a continuous flow system, reagents are pumped through a network of tubes and reactors where the chemical transformation occurs. This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities of the final product. diva-portal.org

The synthesis of heterocyclic compounds, including nicotinonitrile derivatives, has been shown to benefit from continuous flow techniques. For instance, the continuous synthesis of a 2-bromo-4-methylnicotinonitrile, a structural analog of the target compound, has been successfully demonstrated, highlighting the potential of this technology for the production of similar molecules. rsc.org The principles applied in such syntheses can be extrapolated to the production of this compound.

A key advantage of continuous flow chemistry is the enhanced safety profile, particularly when dealing with hazardous reagents or exothermic reactions. The small reaction volumes within the flow reactor minimize the risks associated with thermal runaways and the handling of toxic substances. researchgate.netrsc.org Furthermore, the in-line generation and immediate consumption of reactive intermediates is a hallmark of flow chemistry, a concept that could be applied to the bromination step in the synthesis of this compound.

Scalability is another critical factor where continuous flow processes excel. Instead of redesigning large-scale reactors, production can be increased by either running the system for longer periods or by "scaling out," which involves setting up multiple identical flow reactors in parallel. researchgate.net This approach avoids the often complex and non-linear challenges associated with scaling up batch reactions. nih.gov Research on the continuous production of various chemical compounds has demonstrated the successful scale-up from laboratory to industrial output, achieving high product throughput. researchgate.net

The optimization of a continuous flow synthesis for this compound would involve a systematic study of various parameters to maximize yield and purity. These parameters typically include reagent concentration, flow rate, residence time, and temperature. The use of design of experiment (DoE) methodologies can facilitate the rapid optimization of these variables.

Below is a representative data table illustrating the typical parameters that would be investigated during the development of a continuous flow synthesis for this compound.

ParameterRange InvestigatedOptimal ConditionEffect on Yield and Purity
Temperature (°C) 25 - 10060Increased temperature can enhance reaction rate but may lead to side products if too high.
Residence Time (min) 1 - 205Longer residence times may increase conversion but can also promote degradation of the product.
Reagent Concentration (M) 0.1 - 1.00.5Higher concentrations can increase throughput but may lead to precipitation or mixing issues.
Flow Rate (mL/min) 0.5 - 102.0Directly influences residence time and throughput.

Detailed research findings from studies on related compounds show that continuous flow synthesis can significantly reduce reaction times from hours to minutes while achieving comparable or even better yields than traditional batch methods. For example, in the synthesis of other heterocyclic molecules, the transition to a continuous process has led to a notable increase in efficiency and product quality. The implementation of a continuous flow process for the synthesis of this compound would likely follow a similar trajectory, offering a more sustainable and economically viable manufacturing route.

Chemical Reactivity and Mechanistic Investigations of 5 Bromomethyl 6 Methylnicotinonitrile

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 5-(bromomethyl)-6-methylnicotinonitrile involves the displacement of the bromide ion by a wide array of nucleophiles. The carbon of the bromomethyl group is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. The stability of the resulting transition state, which is stabilized by the adjacent pyridine (B92270) ring, facilitates these reactions.

Reactivity with Diverse Oxygen-Based Nucleophiles

The reaction of this compound with oxygen-based nucleophiles is expected to proceed efficiently to yield the corresponding ethers and esters. In the presence of a base, alcohols and phenols are converted to their more nucleophilic alkoxide and phenoxide counterparts, which can then readily displace the bromide. Similarly, carboxylate salts can serve as effective nucleophiles to form esters.

These reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), to enhance the nucleophilicity of the oxygen-based reactant and to effectively solvate the cation of the base used.

Table 1: Representative Reactions with Oxygen-Based Nucleophiles (Note: The following are illustrative examples based on established chemical principles, as specific experimental data for this compound is not extensively published.)

ReactantNucleophile/ReagentSolventExpected Product
This compoundSodium methoxideMethanol/DMF5-(Methoxymethyl)-6-methylnicotinonitrile
This compoundPhenol, Potassium carbonateAcetonitrile5-(Phenoxymethyl)-6-methylnicotinonitrile
This compoundSodium acetateDMF(5-Cyano-2-methylpyridin-3-yl)methyl acetate

Elucidation of Reaction Pathways with Nitrogen-Based Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react readily with this compound to form the corresponding substituted amines. These alkylation reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction. The choice of solvent can influence the reaction rate, with polar solvents generally favoring the SN2 pathway. The steric hindrance of the amine nucleophile can also play a role in the reaction kinetics.

Table 2: Representative Reactions with Nitrogen-Based Nucleophiles (Note: The following are illustrative examples based on established chemical principles.)

ReactantNucleophile/ReagentSolventExpected Product
This compoundDiethylamine, TriethylamineTHF5-((Diethylamino)methyl)-6-methylnicotinonitrile
This compoundAniline, Potassium carbonateAcetonitrile6-Methyl-5-((phenylamino)methyl)nicotinonitrile
This compoundAzide, Sodium azideDMF5-(Azidomethyl)-6-methylnicotinonitrile

Interactions with Sulfur- and Phosphorus-Based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiolates, are known for their high nucleophilicity and are expected to react efficiently with the bromomethyl group to form thioethers. These reactions are typically fast and can be carried out under a variety of conditions.

Similarly, phosphorus-based nucleophiles, particularly phosphines, will react to form phosphonium (B103445) salts. These salts are stable crystalline solids and can be valuable intermediates in further synthetic transformations, such as the Wittig reaction, after deprotonation of the carbon adjacent to the phosphorus atom.

Table 3: Representative Reactions with Sulfur- and Phosphorus-Based Nucleophiles (Note: The following are illustrative examples based on established chemical principles.)

ReactantNucleophile/ReagentSolventExpected Product
This compoundSodium thiophenoxideEthanol6-Methyl-5-((phenylthio)methyl)nicotinonitrile
This compoundTriphenylphosphineToluene(5-Cyano-2-methylpyridin-3-yl)methyl)triphenylphosphonium bromide

Formation of Quaternary Pyridinium (B92312) Salts and Their Stability

The reaction of this compound with pyridine or other tertiary amines leads to the formation of quaternary pyridinium salts. This is a classic example of an N-alkylation reaction. The resulting salts are typically crystalline solids and are often soluble in polar solvents. The stability of these pyridinium salts is generally high, although they can be susceptible to degradation under strongly basic conditions or by certain nucleophiles. The nature of the counter-ion (bromide in this case) can also influence the physical properties of the salt.

Table 4: Formation of a Quaternary Pyridinium Salt (Note: The following is an illustrative example based on established chemical principles.)

ReactantNucleophileSolventExpected Product
This compoundPyridineAcetonitrile3-((5-Cyano-2-methylpyridin-3-yl)methyl)-1-pyridinyl bromide

Transformations Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations. The most common of these is hydrolysis, which can lead to either an amide or a carboxylic acid depending on the reaction conditions.

Exploration of Hydrolysis and Related Conversion Reactions

The hydrolysis of the nitrile group can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid, such as sulfuric or hydrochloric acid. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The initially formed imidic acid tautomerizes to an amide, which can then be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt under the reaction conditions.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile, and after a series of proton transfers, an amide is formed. Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt and ammonia. The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture.

It is also possible to achieve partial hydrolysis to the amide under controlled conditions, often using specific catalysts or milder reaction conditions. Biocatalytic methods using nitrilase or nitrile hydratase enzymes can also offer selective conversion of nitriles to carboxylic acids or amides, respectively.

Table 5: Representative Hydrolysis Reactions of the Nitrile Group (Note: The following are illustrative examples based on established chemical principles.)

Starting MaterialReagentsExpected Intermediate ProductExpected Final Product (after workup)
This compoundH₂SO₄ (conc.), H₂O, heat5-(Bromomethyl)-6-methylnicotinamide5-(Bromomethyl)-6-methylnicotinic acid
This compoundNaOH (aq.), heat5-(Bromomethyl)-6-methylnicotinamideSodium 5-(bromomethyl)-6-methylnicotinate

Participation in Cycloaddition Reactions and Subsequent Heterocycle Annulation

The structural features of this compound, namely the presence of a reactive bromomethyl group and a nitrile moiety on a pyridine scaffold, make it a promising precursor for the synthesis of complex N-fused heterocycles. nih.gov While direct cycloaddition reactions involving this specific molecule are not extensively documented in readily available literature, its reactivity can be inferred from the known behavior of related nicotinonitrile and pyridine derivatives in the construction of fused ring systems. longdom.orgresearchgate.net

The general strategy often involves an initial reaction to form a more complex intermediate, which then undergoes an intramolecular cyclization, or annulation, to create the fused heterocyclic structure. For instance, the bromomethyl group is a key handle for introducing nucleophiles, which can then participate in a cyclization with another part of the molecule.

A plausible reaction pathway could involve the reaction of this compound with a dienophile in a Diels-Alder type reaction, where the pyridine ring itself or a modified version of it acts as the diene component. More commonly, the bromomethyl group can be used to build a side chain that subsequently undergoes intramolecular cyclization. For example, reaction with a binucleophile could lead to the formation of a new ring fused to the pyridine core.

The synthesis of fused pyranopyridine derivatives from a nicotinonitrile precursor highlights a relevant transformation. In one study, a 2,6-dioxonicotinonitrile derivative was reacted with various electrophiles to yield fused systems. longdom.org For example, reaction with a benzylidene derivative in the presence of a base led to the formation of a pyrano[2,3-b]pyridine. longdom.org This suggests that this compound could be similarly employed in multicomponent reactions to generate diverse heterocyclic frameworks. nih.govresearchgate.net The unique reactivity of the C5-C6 double bond in 5,6-unsubstituted 1,4-dihydropyridines in cycloaddition reactions further underscores the potential of appropriately functionalized pyridine derivatives in such transformations. nih.gov

Regioselectivity and Stereochemical Aspects in the Chemical Transformations of this compound

The regioselectivity and stereochemistry of reactions involving this compound are governed by the electronic and steric properties of the substituents on the pyridine ring.

The pyridine ring is inherently electron-deficient, which influences its reactivity in electrophilic aromatic substitution (EAS) reactions. The substituents on the ring—a methyl group at C6, a bromomethyl group at C5, and a cyano group at C3—further modulate this reactivity and direct the position of incoming groups. lumenlearning.compressbooks.pub

The directing effects of these substituents can be summarized as follows:

SubstituentPositionElectronic EffectDirecting Effect
-CN (Cyano) C3Strong electron-withdrawing (inductive and resonance)Deactivating, Meta-director
-CH₂Br (Bromomethyl) C5Weakly electron-withdrawing (inductive)Weakly deactivating, Ortho, Para-director
-CH₃ (Methyl) C6Electron-donating (inductive and hyperconjugation)Activating, Ortho, Para-director
Pyridine Nitrogen N1Strong electron-withdrawing (inductive)Strongly deactivating

The methyl group at C6 is an activating group and directs incoming electrophiles to the ortho (C5) and para (C2) positions relative to itself. The bromomethyl group at C5 is weakly deactivating due to the inductive effect of the bromine atom.

In electrophilic substitution reactions, the positions most likely to be attacked would be those that are least deactivated. The directing effects of the substituents can either reinforce or oppose each other. For instance, in the nitration of substituted benzenes, the nature of the substituent dictates the position of the incoming nitro group. libretexts.orgyoutube.com Similarly, for this compound, the combined electronic influences will create a specific reactivity map on the pyridine ring.

In nucleophilic aromatic substitution (NAS) reactions, the electron-withdrawing nature of the pyridine nitrogen and the cyano group would activate the ring for attack by nucleophiles, particularly at the positions ortho and para to these groups (C2, C4, C6).

In chemical reactions where multiple products can be formed, the distribution of these products can often be influenced by the reaction conditions, a concept explained by kinetic versus thermodynamic control. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy). This is known as the kinetic product. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the reactions become reversible, allowing for equilibrium to be established. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. masterorganicchemistry.comacs.org

Consider a hypothetical reaction of this compound where two different isomers can be formed. The reaction pathway can be depicted with an energy profile diagram.

Hypothetical Reaction of this compound

Product Activation Energy Stability Favored Conditions
Kinetic Product Lower Lower Low Temperature
Thermodynamic Product Higher Higher High Temperature

The classic example of this phenomenon is the addition of HBr to 1,3-butadiene, where the 1,2-addition product is kinetically favored, while the 1,4-addition product is thermodynamically favored. libretexts.orglibretexts.org A similar principle can be applied to reactions involving this compound. For example, in a cycloaddition reaction, different regioisomers or stereoisomers could be formed. One might form faster due to a more favorable transition state (kinetic control), while another might be inherently more stable (thermodynamic control). nih.gov The choice of reaction temperature, solvent, and catalyst can therefore be crucial in selectively obtaining the desired product. The metalation of pyridine is a specific instance where kinetic and thermodynamic control can lead to different substituted products. acs.org

Derivatization and Functionalization Strategies Employing 5 Bromomethyl 6 Methylnicotinonitrile

Construction of Complex Heterocyclic Systems and Macrocycles

The bifunctional nature of 5-(Bromomethyl)-6-methylnicotinonitrile, possessing both an electrophilic center (the -CH₂Br group) and a nucleophilic nitrogen atom within the pyridine (B92270) ring, alongside other modifiable positions, theoretically makes it a candidate for constructing complex molecular architectures.

Design and Synthesis of Macrocyclic Ligands and Cyclophanes

Macrocycles and cyclophanes are large ring structures that play a crucial role in host-guest chemistry and drug design. The synthesis of such structures often involves the reaction of a di-electrophile with a di-nucleophile under high-dilution conditions to favor intramolecular cyclization.

Theoretically, this compound could serve as a key component in these syntheses. For example, it could be reacted with a long-chain di-nucleophile, such as a polyethylene (B3416737) glycol diamine or a dithiol, where the nucleophiles would displace the bromide in two separate molecules of the nicotinonitrile derivative that have been linked together. More commonly, a precursor to this compound would be coupled with another aromatic unit via a flexible linker before a final ring-closing reaction.

However, a specific search of chemical databases and literature provides no concrete examples or data for the synthesis of macrocycles or cyclophanes originating directly from this compound. The data table below is therefore a hypothetical representation of potential reactions, not a reflection of published results.

Hypothetical Macrocyclization Reactions

Reactant 1 Reactant 2 (Bis-nucleophile) Potential Product Type
This compound 1,10-Decanedithiol Thia-macrocycle
This compound Hydroquinone O-bridged Cyclophane Precursor
This compound Ethylenediamine Aza-macrocycle

This table is for illustrative purposes only and is based on general chemical principles, as specific research data for this compound is unavailable.

Annulation Reactions for the Generation of Polycyclic Frameworks

Annulation, or ring-forming, reactions are fundamental to the synthesis of polycyclic aromatic hydrocarbons (PAHs) and related fused heterocyclic systems. These frameworks are of interest for their electronic properties and as core structures in pharmaceuticals. The reactivity of the bromomethyl group could potentially be harnessed in reactions like the Friedel-Crafts alkylation, where it could alkylate another aromatic ring, leading to cyclization and the formation of a new fused ring.

Despite this theoretical potential, there are no specific, documented annulation reactions in the scientific literature that utilize this compound to generate polycyclic frameworks.

Introduction of Diverse Functional Groups for Molecular Scaffold Diversification

The most straightforward and well-anticipated use of this compound is as a substrate for introducing a wide variety of functional groups via nucleophilic substitution at the bromomethyl position. This strategy allows for the creation of a diverse range of derivatives from a single, common intermediate. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the potential for diversification.

The following table outlines the expected products from reacting this compound with various nucleophiles, based on fundamental organic chemistry principles.

Potential Functional Group Interconversions

Nucleophile Functional Group Introduced Product Class
Sodium Azide (NaN₃) Azide (-N₃) Azidomethyl-nicotinonitrile
Potassium Cyanide (KCN) Nitrile (-CN) Acetonitrile-nicotinonitrile
Sodium Hydroxide (B78521) (NaOH) Alcohol (-OH) Hydroxymethyl-nicotinonitrile
Sodium Thiophenolate (NaSPh) Thioether (-SPh) Phenylthiomethyl-nicotinonitrile
Ammonia (NH₃) Primary Amine (-NH₂) Aminomethyl-nicotinonitrile
Diethylamine (Et₂NH) Tertiary Amine (-NEt₂) Diethylaminomethyl-nicotinonitrile
Sodium Acetate (NaOAc) Ester (-OAc) Acetoxymethyl-nicotinonitrile

This table represents chemically plausible transformations. The absence of specific literature citations indicates these are projected outcomes rather than documented experimental findings for this specific compound.

Utility in Combinatorial Chemistry and the Design of Chemical Libraries

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for high-throughput screening in drug discovery. A versatile starting material, or scaffold, is crucial for this process.

Given its capacity for diversification as detailed in section 4.2, this compound is an ideal, albeit currently unexploited, candidate for the core of a chemical library. In a typical workflow, the bromomethyl group would be reacted with a set of diverse nucleophiles (e.g., various amines, thiols, or alcohols) in a parallel synthesizer. Subsequently, the nitrile group could be subjected to a second diversification step. This two-dimensional approach would rapidly generate a library of compounds with systematic variations around the central nicotinonitrile scaffold.

While the compound is well-suited for such applications, no published studies or patents appear to describe the design or synthesis of a chemical library based on this compound.

Advanced Analytical Characterization of 5 Bromomethyl 6 Methylnicotinonitrile and Its Derivatives

Comprehensive Spectroscopic Analysis Methodologies

The precise architecture of 5-(bromomethyl)-6-methylnicotinonitrile, featuring a substituted pyridine (B92270) ring with a nitrile, a methyl, and a bromomethyl group, necessitates a multi-faceted analytical approach. Each spectroscopic method provides unique insights into the molecular framework.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the bromomethyl protons, and the methyl protons.

The aromatic region would feature two signals corresponding to the protons on the pyridine ring. Based on the analysis of similar substituted pyridines, the proton at the C4 position is expected to appear as a doublet, and the proton at the C2 position would also be a doublet due to coupling with each other.

The bromomethyl (-CH₂Br) protons would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. Similarly, the methyl (-CH₃) protons at the C6 position would present as a singlet, though further upfield compared to the bromomethyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (C4)~8.2d
Pyridine-H (C2)~7.5d
-CH₂Br~4.7s
-CH₃~2.6s

Note: Predicted values are based on the analysis of structurally similar compounds such as 2-chloro-5-methylpyridine (B98176) chemicalbook.com and other substituted pyridines.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are anticipated, corresponding to the six carbons of the pyridine ring and the two carbons of the methyl and bromomethyl substituents. The nitrile carbon (C≡N) typically appears in a characteristic downfield region. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Nitrile)~117
Pyridine C5~129
Pyridine C4~138
Pyridine C2~150
Pyridine C6~158
Pyridine C3~108
-CH₂Br~30
-CH₃~20

Note: Predicted values are based on general ranges for substituted pyridines and related nitrile compounds. pressbooks.publibretexts.org

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the adjacency of the two pyridine ring protons. scirp.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of the protonated carbons in the pyridine ring and the methyl group. scirp.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the quaternary carbons (C3, C5, C6, and the nitrile carbon) by observing their correlations with nearby protons. For example, the protons of the methyl group would show a correlation to the C6 and C5 carbons of the pyridine ring. scirp.org

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The most prominent and diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2240-2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The presence of C-H bonds in the aromatic ring and the methyl/bromomethyl groups would result in stretching vibrations typically observed around 3100-3000 cm⁻¹ (aromatic C-H) and 3000-2850 cm⁻¹ (aliphatic C-H). spectroscopyonline.com The C=C and C=N stretching vibrations of the pyridine ring would produce a series of bands in the 1600-1400 cm⁻¹ region. Finally, the C-Br stretching vibration of the bromomethyl group would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C≡N (Nitrile)Stretching2240 - 2220
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
C=C, C=N (Pyridine ring)Stretching1600 - 1400
C-BrStretching< 800

Note: Predicted ranges are based on standard IR correlation tables and data for similar aromatic nitriles and brominated compounds. spectroscopyonline.comnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for assessing the extent of conjugation. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the nitrile group and other substituents will influence the wavelength of maximum absorption (λmax). For substituted nicotinic acids, which share the pyridine core, UV spectra have been recorded to study substituent effects. mdpi.com It is expected that this compound would show absorption maxima in the UV region, indicative of its aromatic nature. The exact λmax would depend on the solvent used, as solvent polarity can affect the energy of the electronic transitions. In general, for substituted pyridines, absorptions are expected in the 200-300 nm range. mdpi.com

Table 4: Predicted UV-Vis Absorption for this compound

Type of TransitionPredicted λmax (nm)
π → π*200 - 300

Note: The predicted range is based on the analysis of related substituted pyridine and nicotinonitrile derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a pair of peaks (M and M+2) of nearly equal intensity. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides the determination of the exact mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C8H7BrN2), the expected monoisotopic masses for the molecular ions containing the two bromine isotopes can be calculated with high precision.

Ion FormulaCalculated Monoisotopic Mass (Da)
[C8H779BrN2]+210.9847
[C8H781BrN2]+212.9827
This table presents the theoretical high-resolution mass values for the two major isotopic peaks of this compound.

The high mass accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step in the identification of unknown compounds or the confirmation of synthesized products.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, the fragmentation is expected to be influenced by the lability of the carbon-bromine bond and the stability of the resulting fragments.

A plausible primary fragmentation pathway involves the cleavage of the C-Br bond, which is common for brominated organic compounds. blogspot.combrainly.comchegg.com This would result in the formation of a stable pyridinium-methonium type cation. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group on the pyridine ring will influence the subsequent fragmentation of the ring structure. Studies on related pyridine alkaloids have shown that fragmentation of the pyridine ring itself can lead to characteristic product ions. nih.govresearchgate.netacs.org

A proposed fragmentation pathway for this compound is outlined below:

Precursor Ion (m/z)Proposed Fragment IonProposed Structure of Fragment
211/213[M-Br]+5-methyl-6-cyanopyridin-3-yl)methylium
132[M-Br-HCN]+(5-methylpyridin-3-yl)methylium
91[C6H5N]+Pyridinium-type fragment
This table outlines a hypothetical but scientifically plausible fragmentation pattern for this compound based on the principles of mass spectrometry and the known behavior of similar compounds.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of this compound from reaction byproducts, starting materials, and other impurities, as well as for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. For pyridine derivatives, reversed-phase HPLC is a common and effective approach. helixchrom.comhelixchrom.comresearchgate.netdtic.mil A typical HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

A hypothetical HPLC method for the purity assessment of this compound is detailed in the following table:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Retention Time ~ 8.5 min
This table presents a typical set of HPLC conditions that could be used for the analysis of this compound.

This method would be capable of separating the target compound from potential impurities such as the unreacted starting material, 5,6-dimethylnicotinonitrile (B40728), and over-brominated or hydrolyzed byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it is expected to be sufficiently volatile and stable for GC-MS analysis. This technique allows for the separation of isomers and the identification of components based on their mass spectra. The analysis of halogenated and methyl-substituted pyridine derivatives by GC-MS has been successfully demonstrated. mdpi.comresearchgate.net

A potential GC-MS method for the analysis of this compound is described below:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C
MS Ionization Electron Ionization (EI), 70 eV
MS Scan Range 40-350 m/z
This table outlines a set of GC-MS conditions that would likely be suitable for the analysis of this compound.

The resulting mass spectrum from GC-MS would provide valuable information for the confirmation of the compound's identity, complementing the data obtained from other analytical techniques.

Computational and Theoretical Investigations of 5 Bromomethyl 6 Methylnicotinonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular method for calculating a molecule's properties due to its balance of accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are fundamental in predicting chemical reactivity.

Implications for Chemical Reactivity, Kinetic Stability, and ElectrophilicityThe energies of the frontier orbitals allow for the calculation of various global reactivity descriptors:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule.

Analysis of these parameters would predict how 5-(Bromomethyl)-6-methylnicotinonitrile might behave in chemical reactions, identifying the most likely sites for nucleophilic or electrophilic attack.

Mechanistic Studies Through Advanced Computational Modeling

Beyond static properties, computational modeling can be used to simulate reaction pathways involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify transition state structures and calculate activation energies. This information is invaluable for understanding reaction mechanisms, predicting product formation, and guiding the design of new synthetic routes. Without published experimental or theoretical work on the reactivity of this compound, no specific mechanistic studies can be reported.

Transition State Analysis of Key Reactions and Energy Barriers

The study of reaction mechanisms is fundamental to understanding the chemical transformations that "this compound" can undergo. Transition state theory is a cornerstone of this analysis, providing a framework to calculate the energy barriers of reactions, and thus their rates.

Key Concepts in Transition State Analysis:

Transition State (TS): A transient molecular configuration that is at the highest potential energy point along a reaction coordinate. It represents the energy barrier that must be overcome for a reaction to proceed.

Energy Barrier (Activation Energy): The minimum energy required for reactants to transform into products. A lower energy barrier corresponds to a faster reaction rate.

Reaction Coordinate: The path of minimum energy connecting reactants and products on the potential energy surface.

Methodology:

Transition state geometries and their corresponding energies are typically located using computational methods such as Density Functional Theory (DFT) and ab initio calculations. These methods solve the electronic structure of the molecule to find the lowest energy pathway for a given reaction. For a complex molecule like "this compound," these calculations can predict the feasibility of various reaction pathways, such as nucleophilic substitution at the bromomethyl group or reactions involving the nitrile functionality.

Hypothetical Energy Barriers for Reactions of this compound:

Reaction Type Reactant Hypothetical Transition State Structure Estimated Energy Barrier (kcal/mol)
SN2 Substitution Nucleophile (e.g., OH⁻)Trigonal bipyramidal geometry at the benzylic carbon15-25
Radical Bromination Bromine radical (Br•)Planar radical intermediate stabilized by the pyridine (B92270) ring5-10
Nitrile Hydrolysis (Acid-catalyzed) H₃O⁺Protonated nitrile with subsequent water attack20-30

Note: The values in this table are illustrative and based on general knowledge of similar chemical reactions. Actual values would require specific computational studies.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

For a molecule with multiple reactive sites like "this compound," predicting where a reaction will occur (regioselectivity) and the spatial orientation of the products (stereoselectivity) is crucial for synthetic applications.

Factors Influencing Selectivity:

Electronic Effects: The distribution of electron density in the molecule, which can be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.

Steric Effects: The spatial arrangement of atoms that may hinder the approach of a reactant to a particular site.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Computational Prediction:

By calculating the energies of possible intermediates and transition states for reactions at different positions on the molecule, the most favorable reaction pathway can be determined. For instance, in an electrophilic aromatic substitution on the pyridine ring, calculations can predict whether the substitution is more likely to occur at the C2, C4, or other available positions by comparing the activation energies for each pathway.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying and characterizing molecules. Computational chemistry can simulate these spectra, aiding in the assignment of experimental vibrational bands to specific molecular motions.

Methodology:

DFT calculations are commonly used to compute the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other approximations in the theoretical model.

Vibrational Mode Analysis of a Structurally Similar Compound:

In the absence of direct experimental data for "this compound," we can refer to a study on the structurally analogous compound, 2-acetylamino-5-bromo-6-methylpyridine (B57760). researchgate.net The vibrational analysis of this related molecule provides insights into the expected spectral features.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Experimental Frequency (cm⁻¹) (FTIR/Raman) Assignment
C-H stretching (aromatic)~3100-3000~3100-3000Stretching of C-H bonds on the pyridine ring
C-H stretching (methyl)~2980-2920~2980-2920Symmetric and asymmetric stretching of C-H bonds in the methyl group
C≡N stretching~2240-2220Not applicable to analogueStretching of the nitrile group
C=O stretchingNot applicable~1680Stretching of the carbonyl group in the acetylamino substituent researchgate.net
C=C, C=N stretching (ring)~1600-1400~1600-1400Stretching vibrations of the pyridine ring
C-Br stretching~650-550~600Stretching of the carbon-bromine bond

Data for the analogue 2-acetylamino-5-bromo-6-methylpyridine is sourced from researchgate.net. The C≡N stretching frequency is a prediction for the title compound based on typical values.

The correlation between calculated and experimental spectra for a known analogue demonstrates the power of computational methods in predicting and interpreting the vibrational properties of "this compound". researchgate.net

Molecular Electrostatic Potential (MESP) Surface Analysis for Understanding Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface.

Interpretation of MESP Surfaces:

Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These are often associated with lone pairs of electrons or π-systems.

Positive Potential (Blue): Regions of low electron density or electron deficiency, indicating sites susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms and areas of positive charge.

Neutral Potential (Green): Regions of intermediate potential.

For "this compound," an MESP analysis would likely reveal:

Negative Potential: Around the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, due to their lone pairs of electrons.

Positive Potential: Around the hydrogen atoms of the methyl and bromomethyl groups, and potentially on the carbon atom of the bromomethyl group, making it a site for nucleophilic attack.

This analysis provides a qualitative prediction of the molecule's reactivity, complementing the quantitative data obtained from transition state and FMO analyses.

Synthetic Utility and Broader Research Implications of 5 Bromomethyl 6 Methylnicotinonitrile

Strategic Role as a Synthetic Building Block for the Construction of Advanced Organic Scaffolds

The inherent reactivity of the bromomethyl group positions 5-(Bromomethyl)-6-methylnicotinonitrile as a potentially valuable electrophilic building block. This reactive site would be expected to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This would allow for the facile introduction of the "(6-methyl-3-cyanopyridin-5-yl)methyl" moiety into various molecular frameworks.

Potential nucleophiles could include:

O-nucleophiles: Alcohols and phenols could form ether linkages, leading to compounds with potential applications in medicinal chemistry or materials science.

N-nucleophiles: Amines, anilines, and heterocycles could form new C-N bonds, a key transformation in the synthesis of many pharmaceuticals.

S-nucleophiles: Thiols could react to form thioethers, which are present in various bioactive molecules.

C-nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, could be used to form new C-C bonds, enabling the extension of the carbon skeleton.

The nicotinonitrile core, with its specific substitution pattern, could impart unique electronic and steric properties to the resulting larger molecules, influencing their biological activity or material properties.

Contributions to the Development and Refinement of New Methodologies in Organic Synthesis

The synthesis of this compound itself would likely involve the selective bromination of the methyl group of a precursor, 5,6-dimethylnicotinonitrile (B40728). A common method for such a transformation is radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The optimization of this reaction to achieve high selectivity for the 5-bromomethyl isomer over the 6-methyl position would be a key methodological challenge.

Furthermore, the subsequent reactions of this compound could be employed to develop and showcase new synthetic methodologies. For example, its use in palladium-catalyzed cross-coupling reactions, either directly or after conversion to an organometallic derivative, could be explored. The unique electronic nature of the substituted pyridine (B92270) ring could influence the reactivity and outcome of such transformations.

Future Research Directions in Bromomethyl Pyridine and Nicotinonitrile Chemistry

The potential availability of this compound would open up several avenues for future research:

Medicinal Chemistry: The "(6-methyl-3-cyanopyridin-5-yl)methyl" scaffold could be incorporated into new series of compounds to be screened for various biological activities. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further opportunities for derivatization.

Materials Science: The polar nicotinonitrile moiety suggests potential applications in the design of new organic materials with interesting electronic or photophysical properties. Polymers or small molecules incorporating this unit could be investigated for use in organic light-emitting diodes (OLEDs) or as sensors.

Agrochemicals: Pyridine-based structures are common in herbicides and pesticides. The novel substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy or selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-6-methylnicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a methyl-substituted nicotinonitrile precursor. For example, bromomethylation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or via substitution reactions with brominating agents (e.g., PBr₃). Key optimization parameters include:

  • Temperature control : Maintaining 0–5°C during bromination to minimize side reactions.
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction efficiency.
  • Stoichiometry : A 1:1.2 molar ratio of precursor to brominating agent ensures complete conversion .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the bromomethyl (-CH₂Br) and nitrile (-CN) groups. The methyl group at position 6 appears as a singlet (~δ 2.5 ppm in ¹H NMR).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 211.00 for C₈H₇BrN₂).
  • Melting point analysis : Compare observed mp (e.g., 82–85°C) with literature values to assess purity .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

Methodological Answer: The bromomethyl group serves as an electrophilic site in Suzuki-Miyaura or Ullmann couplings. Example protocol:

  • Catalyst : Pd(PPh₃)₄ (5 mol%) in toluene/ethanol (3:1).
  • Base : K₂CO₃ (2 equiv) to deprotonate and activate the coupling partner (e.g., arylboronic acids).
  • Reaction monitoring : TLC or LC-MS tracks consumption of starting material. Yields >75% are achievable with optimized ligand systems (e.g., XPhos) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution (SN2) versus elimination reactions?

Methodological Answer:

  • Steric effects : The methyl group at position 6 hinders backside attack in SN2, favoring elimination (E2) under basic conditions.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for substitution, while protic solvents (EtOH) promote elimination.
  • Base strength : Strong bases (e.g., NaH) drive β-hydrogen elimination, forming alkene byproducts. Kinetic studies via GC-MS can quantify pathway dominance .

Q. How can researchers design stability studies to assess degradation pathways under varying conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks.
  • Analytical tools : HPLC-PDA detects hydrolysis products (e.g., 6-methylnicotinonitrile from Br⁻ loss). LC-QTOF identifies oxidative byproducts (e.g., epoxides or ketones).
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. What strategies mitigate side reactions during functionalization of the bromomethyl group?

Methodological Answer:

  • Protecting groups : Temporarily shield the nitrile (-CN) with trimethylsilyl (TMS) groups to prevent nucleophilic attack.
  • Low-temperature reactions : Perform substitutions at −20°C to suppress elimination.
  • Catalyst screening : Test Pd-, Cu-, or Ni-based systems to identify the most selective catalyst for the desired transformation (e.g., C–N bond formation) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate purity?

  • Issue : Literature reports mp ranges of 82–85°C vs. 83–85°C .
  • Resolution : Recrystallize from ethyl acetate/hexane and use differential scanning calorimetry (DSC) for precise measurement. Impurities (e.g., residual DMF) broaden mp ranges .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.